![molecular formula C9H14N2O2 B14316160 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione CAS No. 111725-60-1](/img/structure/B14316160.png)
3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques ensures the final product meets the required purity standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines and other derivatives .
Applications De Recherche Scientifique
3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Mécanisme D'action
The mechanism by which 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione exerts its effects involves interactions with specific molecular targets. These interactions often lead to changes in the activity of enzymes or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione include:
- 3-[(Dimethylamino)methylidene]furan-2(3H)-thione
- 3-[(Dimethylamino)methylidene]furan-2(3H)-one
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets. This uniqueness makes it particularly valuable in certain chemical reactions and scientific applications .
Propriétés
Numéro CAS |
111725-60-1 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-(dimethylaminomethylidene)-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-10(2)6-7-4-5-8(12)11(3)9(7)13/h6H,4-5H2,1-3H3 |
Clé InChI |
BCOCNARAIJPZJY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC(=CN(C)C)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


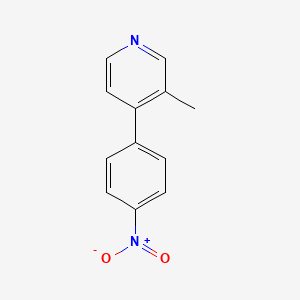
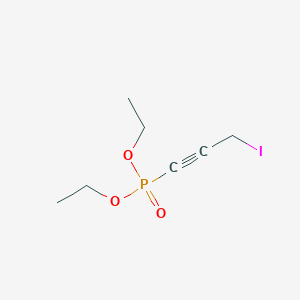
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
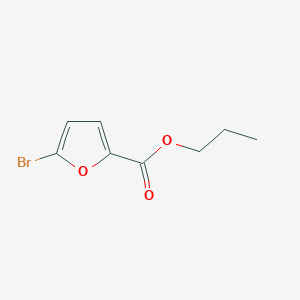
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
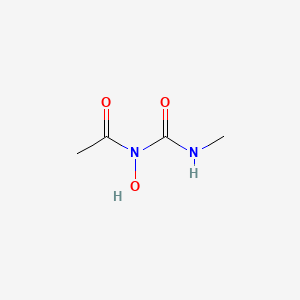

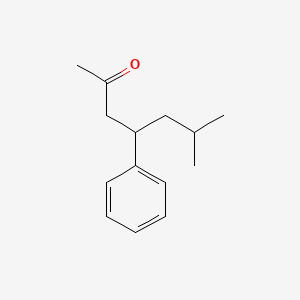
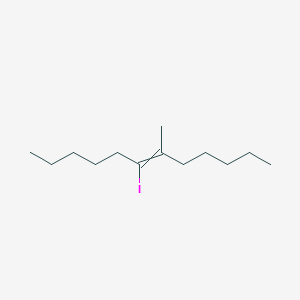

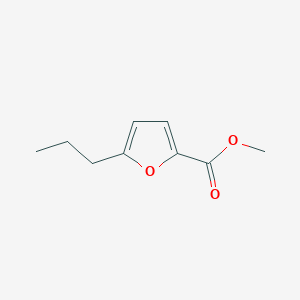
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
